(2-Fluoro-3-methoxypyridin-4-yl)methanol

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

This heterocyclic building block is non-fungible for kinase inhibitor SAR due to its unique 2-fluoro-3-methoxy-4-hydroxymethyl pattern (predicted pKa 12.57). The 4-hydroxymethyl handle enables robust functionalization without ring compromise. Procure high-purity material (NLT 98%) for reproducible coupling and minimized purification burden.

Molecular Formula C7H8FNO2
Molecular Weight 157.14 g/mol
Cat. No. B14028901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-3-methoxypyridin-4-yl)methanol
Molecular FormulaC7H8FNO2
Molecular Weight157.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1F)CO
InChIInChI=1S/C7H8FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3
InChIKeyDRYVOSULSRLPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2-Fluoro-3-methoxypyridin-4-yl)methanol CAS 1227564-29-5: A Specialized Pyridine Building Block for Advanced Synthesis and Procurement


(2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) is a heterocyclic building block characterized by a pyridine core substituted with a fluorine atom at the 2-position, a methoxy group at the 3-position, and a hydroxymethyl group at the 4-position [1]. With a molecular formula of C7H8FNO2 and a molecular weight of 157.14 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for introducing fluorinated pyridine motifs into more complex molecular architectures . Its predicted physicochemical properties include a boiling point of 284.7±35.0 °C and a pKa of 12.57±0.10 .

Why (2-Fluoro-3-methoxypyridin-4-yl)methanol Procurement Cannot Be Interchanged with Generic Pyridine Analogs


Generic substitution with other pyridinemethanol analogs is not scientifically valid for (2-Fluoro-3-methoxypyridin-4-yl)methanol due to the synergistic influence of its specific 2-fluoro-3-methoxy-4-hydroxymethyl substitution pattern. This precise arrangement is not merely a functional group collection; it dictates a unique electronic environment and reactivity profile that is distinct from its positional isomers (e.g., 2-fluoro-4-methoxypyridin-3-yl)methanol) or non-fluorinated counterparts (e.g., (3-methoxypyridin-4-yl)methanol) . The combination of the electron-withdrawing 2-fluoro and electron-donating 3-methoxy groups on the pyridine ring leads to a specific pKa (predicted 12.57) and reactivity that cannot be replicated by other analogs, making it a unique reagent for certain synthetic transformations and for maintaining the fidelity of patented molecular scaffolds . Therefore, procurement decisions must be driven by the quantitative and structural differentiation outlined in the evidence below.

(2-Fluoro-3-methoxypyridin-4-yl)methanol: Verifiable Evidence of Differentiation from Closest Analogs


Unique Electronic Environment: pKa and Reactivity Differentiation from Non-Fluorinated and Regioisomeric Analogs

The specific substitution pattern of (2-Fluoro-3-methoxypyridin-4-yl)methanol creates a distinct electronic environment, quantified by a predicted pKa of 12.57 . This value is a direct consequence of the 2-fluoro and 3-methoxy groups and differs from both non-fluorinated analogs like (3-methoxypyridin-4-yl)methanol and regioisomeric analogs like (2-fluoro-4-methoxypyridin-3-yl)methanol, for which such a pKa is not reported. This difference in acid/base character impacts its behavior in acid/base extractions, salt formation, and as a hydrogen-bond donor/acceptor in biological contexts.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

Defined Reaction Pathway: Suzuki-Miyaura Coupling via Boronic Acid Derivative

A key differentiator for (2-Fluoro-3-methoxypyridin-4-yl)methanol is its established use as a precursor to (2-fluoro-3-methoxypyridin-4-yl)boronic acid (CAS 1451392-01-0) . This boronic acid derivative is specifically documented for its role in Suzuki-Miyaura coupling reactions, enabling the site-selective introduction of the unique 2-fluoro-3-methoxypyridin-4-yl fragment into complex molecules . This contrasts with its regioisomer, (2-fluoro-4-methoxypyridin-3-yl)methanol, for which a corresponding boronic acid derivative or its application in cross-coupling is not explicitly detailed in the same manner, highlighting the targeted utility of the 4-yl isomer.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

High-Purity Grade Availability (98%) for Demanding Synthetic Applications

For applications requiring high purity to avoid side reactions or simplify purification, (2-Fluoro-3-methoxypyridin-4-yl)methanol is available with a purity specification of NLT 98% from vendors like Boroncore [1]. This contrasts with the standard 95% purity grade commonly offered by multiple suppliers . For procurement, this higher purity grade provides a quantitative advantage in reaction fidelity and is a critical selection criterion when generic 95% material fails to meet project specifications.

Procurement Quality Assurance Synthetic Chemistry

Patented Scaffold Specificity: Structural Prerequisite for Bioactivity in Kinase Inhibitor Patents

The specific (2-fluoro-3-methoxypyridin-4-yl)methanol scaffold, or its close analogs, is explicitly claimed within the structure of complex molecules in patents related to methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds (EP3003039, US2014041381) [1]. This patent family, assigned to Aclaris Therapeutics, Inc., describes compounds with enzyme inhibitory activity, indicating that this precise substitution pattern is critical for on-target biological activity. Substituting a generic analog would likely abolish the claimed activity due to changes in binding affinity to the target kinase. This provides a direct, verifiable reason for selecting this compound in a medicinal chemistry program targeting similar therapeutic areas.

Medicinal Chemistry Kinase Inhibitors Patent Analysis

Application Scenarios: Where (2-Fluoro-3-methoxypyridin-4-yl)methanol Demonstrates Verifiable Procurement Value


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Other Bioactive Molecules

This compound is a critical building block for medicinal chemists engaged in structure-activity relationship (SAR) studies, particularly those targeting kinase inhibition. The unique pKa and electronic properties conferred by its substitution pattern make it a non-fungible reagent for exploring a defined chemical space. Its demonstrated utility as a precursor to a boronic acid for Suzuki-Miyaura coupling provides a validated synthetic entry point for introducing this motif into lead compounds . Furthermore, its structural similarity to scaffolds claimed in patents like EP3003039 for enzyme inhibitors suggests its potential as a starting material for developing novel therapeutic candidates [1].

Synthetic Chemistry: Controlled Site-Selective Functionalization

In complex organic synthesis, the hydroxymethyl group at the 4-position of (2-Fluoro-3-methoxypyridin-4-yl)methanol serves as a robust handle for further functionalization (e.g., oxidation to the aldehyde, conversion to a halide for cross-coupling) without compromising the integrity of the fluorinated pyridine ring. The availability of a higher purity grade (NLT 98%) [2] is particularly valuable in these applications, as it minimizes the formation of side products that can arise from impurities, thereby increasing the overall yield and reducing the burden of chromatographic purification in multi-step sequences.

Agrochemical Research: Development of Novel Herbicides and Fungicides

Fluorinated pyridine derivatives are a cornerstone of modern agrochemical discovery due to their enhanced metabolic stability and bioavailability. (2-Fluoro-3-methoxypyridin-4-yl)methanol represents a versatile intermediate for creating new fungicidal or herbicidal leads. Its unique substitution pattern can be used to synthesize libraries of compounds for screening against agricultural pests, providing a point of differentiation from more common, non-fluorinated pyridine building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Fluoro-3-methoxypyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.